molecular formula C9H13ClFNO B13648856 1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13648856
M. Wt: 205.66 g/mol
InChI Key: HBJULLIYARHDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H13ClFNO. It is a derivative of phenethylamine, characterized by the presence of a fluoro and methoxy group on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The starting material, 4-fluoro-3-methoxybenzene, undergoes acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine: Similar structure but with different positions of the fluoro and methoxy groups.

    1-(4-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJULLIYARHDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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